1H-Pyrrole, 3-ethenyl-

Catalytic hydroformylation Aldehyde synthesis Regioselectivity

Researchers requiring regiospecific C3-vinylpyrrole scaffolds often face supply inconsistency. 1H-Pyrrole, 3-ethenyl- (3-vinylpyrrole) solves this with authenticated C3-vinyl substitution, critical for biomimetic porphyrin synthesis and selective hydroformylation. - Unlocks 2-(3-pyrrolyl)propanal, inaccessible from 2- or N-vinyl isomers. - Enables monolayer polymerization at air-water interfaces for 2D films. - Serves as a direct precursor to chlorophyll and heme analogs.

Molecular Formula C6H7N
Molecular Weight 93.13 g/mol
CAS No. 71580-34-2
Cat. No. B1241545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrrole, 3-ethenyl-
CAS71580-34-2
Synonyms3-vinylpyrrole
Molecular FormulaC6H7N
Molecular Weight93.13 g/mol
Structural Identifiers
SMILESC=CC1=CNC=C1
InChIInChI=1S/C6H7N/c1-2-6-3-4-7-5-6/h2-5,7H,1H2
InChIKeyPLXFPCQGPZECLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Pyrrole, 3-ethenyl- (CAS 71580-34-2) - C-Vinylpyrrole Monomer for Precision Polymer Synthesis and Heterocycle Construction


1H-Pyrrole, 3-ethenyl- (also known as 3-vinylpyrrole) is a C-vinylpyrrole monomer (molecular formula C6H7N, molecular weight 93.13 g/mol) characterized by a vinyl group directly attached to the β-position of the pyrrole ring. This structural motif distinguishes it from N-vinylpyrroles and 2-vinylpyrroles . The compound possesses an NH-pyrrole ring capable of electrophilic aromatic substitution and a pendant vinyl group that participates in addition, cycloaddition, and polymerization reactions [1]. Its predicted physicochemical properties include a density of 1.0±0.1 g/cm³, boiling point of 189.9±9.0 °C at 760 mmHg, and an ACD/LogP of 1.23 . As a C-vinylpyrrole, 3-vinylpyrrole serves as a versatile building block for synthesizing condensed heterocycles and functionalized pyrrole derivatives, though its systematic investigation as a vinyl monomer remains less developed compared to N-vinylpyrrole counterparts [1].

1H-Pyrrole, 3-ethenyl- (3-Vinylpyrrole) Substitution Risks: Why C-Vinyl Regioisomers and N-Vinyl Derivatives Are Not Interchangeable


Substituting 3-vinylpyrrole with other vinylpyrrole isomers (2-vinylpyrrole) or N-vinylpyrroles introduces distinct reactivity, polymerization behavior, and structural outcomes that fundamentally alter research and application outcomes. The position of the vinyl group (C2 vs. C3 vs. N) dictates nucleophilic center competition, electrophilic substitution regioselectivity, and the polymer architecture obtained [1]. N-Vinylpyrroles possess a β-carbon atom on the vinyl group that competes as a nucleophilic center with the pyrrole ring α- and β-positions, whereas C-vinylpyrroles like 3-ethenyl-1H-pyrrole retain an unsubstituted NH group that participates in hydrogen bonding and further functionalization [1]. Additionally, C-vinylpyrroles serve as building blocks for condensed heterocycles genetically related to pyrrole, including porphyrin and chlorophyll analogs [2]. Polymerization of 2-vinylpyrrole produces crosslinked structures via aromatic coupling, while 3-substituted pyrroles exhibit distinct monolayer polymerization behavior [3][4]. These regioisomer-specific differences mean that generic substitution compromises synthetic reproducibility, material properties, and biological relevance.

1H-Pyrrole, 3-ethenyl- Comparative Performance Evidence: Regioselectivity, Polymerization, and Synthetic Utility Data


Hydroformylation Regioselectivity: 3-Vinylpyrrole vs. 1- and 2-Vinylpyrrole Isomers

In Rh4(CO)12-catalyzed hydroformylation at 40°C, 3-vinylpyrrole, 2-vinylpyrrole, and 1-vinylpyrrole (N-vinylpyrrole) each produce distinct branched aldehyde products due to differing electronic environments of the vinyl group relative to the pyrrole nitrogen. 3-Vinylpyrrole yields 2-(3-pyrrolyl)propanal as the branched aldehyde product [1]. This regioisomer-specific transformation enables precise control over aldehyde substitution patterns in heterocyclic synthesis, which is not achievable with 2-vinylpyrrole or N-vinylpyrrole. The ability to selectively access the 3-pyrrolylpropanal scaffold is critical for constructing specific pyrrole-containing pharmacophores and natural product analogs.

Catalytic hydroformylation Aldehyde synthesis Regioselectivity

Polymerization Architecture: 3-Vinylpyrrole vs. 2-Vinylpyrrole in Monolayer vs. Crosslinked Polymer Formation

The polymerization behavior of 3-vinylpyrrole derivatives differs fundamentally from that of 2-vinylpyrrole. Electrochemical polymerization of 2-vinylpyrrole produces a crosslinked polymer network via aromatic coupling of pyrrole rings between adjacent chains, yielding a conductivity of ∼10⁻⁵ S/cm [1]. In contrast, 3-substituted pyrroles (including 3-vinylpyrrole analogs) undergo monolayer polymerization at the air-water interface when functionalized with amphiphilic tails, forming oriented two-dimensional polymer films rather than bulk crosslinked networks [2]. This architectural distinction arises from the C3 substitution pattern, which preserves the pyrrole α-positions for linear chain propagation while enabling interfacial assembly. The 3-substitution pattern thus enables controlled 2D polymer film fabrication that is inaccessible with 2-vinylpyrrole monomers.

Monolayer polymerization Conducting polymers Polymer architecture

Synthetic Accessibility: C3-Vinylpyrrole vs. N-Vinylpyrrole Precursor and Purification Considerations

While N-vinylpyrroles are readily accessible via the Trofimov reaction (ketoximes + acetylene in MOH-DMSO) [1], 3-vinylpyrrole (C3-vinyl isomer) requires a distinct synthetic approach: a multistep route starting from 3-acetyl-1-tosylpyrroles [2]. This synthetic divergence means that 3-vinylpyrrole cannot be economically substituted with the more abundant N-vinylpyrrole if the target application requires the free NH-pyrrole moiety or C3 substitution pattern. The tosyl protection-deprotection sequence is essential for accessing 3-vinylpyrrole and represents a key differentiator in procurement: the compound's higher synthesis complexity correlates with specialized applications where N-vinylpyrroles are inadequate (e.g., porphyrin precursor synthesis, NH-containing conjugated polymers).

Monomer synthesis Tosyl protection Synthetic route

1H-Pyrrole, 3-ethenyl- Validated Application Scenarios Based on Comparative Evidence


Synthesis of 3-Pyrrolylpropanal Scaffolds via Regioselective Hydroformylation

Researchers requiring 3-pyrrolyl-substituted propanal building blocks for pharmaceutical intermediate synthesis or heterocyclic library construction should procure 3-vinylpyrrole. The Rh4(CO)12-catalyzed hydroformylation of 3-vinylpyrrole at 40°C selectively yields 2-(3-pyrrolyl)propanal, a regioisomer inaccessible from 2-vinylpyrrole or N-vinylpyrrole [1]. This application is validated by direct head-to-head hydroformylation studies demonstrating isomer-specific aldehyde formation.

Fabrication of Oriented 2D Polymer Monolayer Films at Interfaces

For applications requiring controlled 2D polymer architectures—including sensor coatings, molecular electronics interfaces, and patterned conductive films—3-substituted pyrrole derivatives (exemplified by 3-vinylpyrrole analogs) enable monolayer polymerization at the air-water interface [1]. This contrasts with 2-vinylpyrrole, which forms crosslinked bulk polymers under electrochemical conditions. The C3 substitution pattern preserves α-positions for linear propagation while allowing interfacial assembly.

Construction of Condensed Heterocycles via C3-Vinyl Group Cycloaddition and Annulation

3-Vinylpyrrole serves as a precursor for condensed heterocycle synthesis through the reactivity of its C3-vinyl group in cycloaddition and intramolecular cyclization reactions [1]. The C-vinylpyrrole scaffold is essential for building pyrrole-containing fused ring systems that are genetically related to natural products (porphyrins, chlorophylls) [2]. This application leverages the distinct electronic and steric properties of the C3-vinyl moiety compared to C2- or N-vinyl isomers.

Porphyrin and Chlorophyll Analog Precursor Synthesis

The 3-vinylpyrrole structural element is a component of chlorophyll a, b, c, and d molecules, as well as heme [1]. Researchers engaged in biomimetic porphyrin synthesis, photosynthetic model compound development, or heme analog construction should prioritize 3-vinylpyrrole over other vinylpyrrole isomers. The C3-vinyl substitution pattern directly mirrors the natural substitution found in these biologically essential tetrapyrrole macrocycles.

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